molecular formula C27H37ClN4O3S2 B2950245 4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1321942-48-6

4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2950245
CAS No.: 1321942-48-6
M. Wt: 565.19
InChI Key: RMXOAOKDLZHZSJ-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including an azepane ring, a diethylaminoethyl chain, and a methylbenzo[d]thiazolyl moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 4-methylbenzo[d]thiazol-2-amine with benzoyl chloride under basic conditions.

    Introduction of the Azepane Ring: The azepane ring is introduced via a nucleophilic substitution reaction, where the benzamide core reacts with azepane-1-sulfonyl chloride in the presence of a base.

    Attachment of the Diethylaminoethyl Chain: The final step involves the alkylation of the intermediate product with 2-(diethylamino)ethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, and basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-methylbenzo[d]thiazol-2-amine: A precursor in the synthesis of the target compound.

    Benzamide derivatives: Compounds with similar benzamide cores but different substituents.

    Sulfonyl azepane derivatives: Compounds with similar azepane rings and sulfonyl groups.

Uniqueness

4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the azepane ring, diethylaminoethyl chain, and methylbenzo[d]thiazolyl moiety distinguishes it from other benzamide derivatives and sulfonyl azepane compounds.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[2-(diethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O3S2.ClH/c1-4-29(5-2)19-20-31(27-28-25-21(3)11-10-12-24(25)35-27)26(32)22-13-15-23(16-14-22)36(33,34)30-17-8-6-7-9-18-30;/h10-16H,4-9,17-20H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXOAOKDLZHZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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